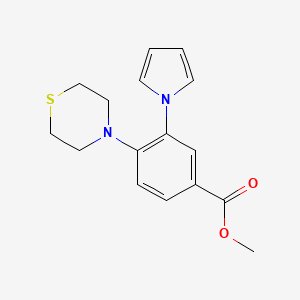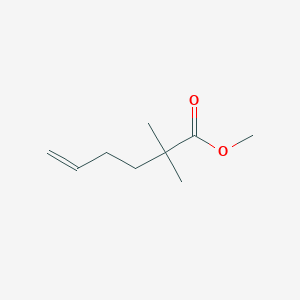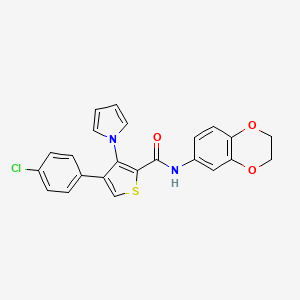
(2S)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a chiral molecule that has a unique structure, making it an interesting target for synthesis and study.
Wirkmechanismus
The mechanism of action of (2S)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for cancer treatment.
Biochemical and Physiological Effects:
Studies have shown that (2S)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol has several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the formation of new blood vessels, which is necessary for tumor growth. Additionally, this compound has been shown to have antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2S)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol in lab experiments is that it has shown promising results in inhibiting cancer cell growth and inducing apoptosis. However, one limitation is that the mechanism of action is not fully understood, and more research is needed to fully elucidate its effects.
Zukünftige Richtungen
There are several future directions for research on (2S)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol. One direction is to further investigate its mechanism of action and identify the specific cellular pathways that are affected. Another direction is to study its potential as a treatment for fungal and bacterial infections. Additionally, more research is needed to determine the optimal dosage and administration of this compound for cancer treatment. Finally, there is potential for the development of new derivatives of (2S)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol with improved activity and selectivity for specific types of cancer cells.
Synthesemethoden
The synthesis of (2S)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol involves several steps. The first step involves the synthesis of a key intermediate, 6-Fluoro-4H-1,3-benzodioxin-8-ol, which is then converted into the desired product through a series of chemical reactions. The synthesis of this compound has been reported in several research articles, and various methods have been developed for its preparation.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
(2S)-2-(6-fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-7(4-13)10-3-9(12)2-8-5-14-6-15-11(8)10/h2-3,7,13H,4-6H2,1H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSBXBUXNIQRCN-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC(=CC2=C1OCOC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC(=CC2=C1OCOC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Bromomethyl)spiro[2.2]pentane](/img/structure/B2646303.png)


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2646307.png)






![2-(2,5-Dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2646316.png)
